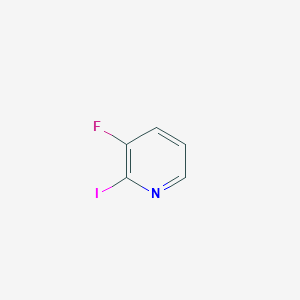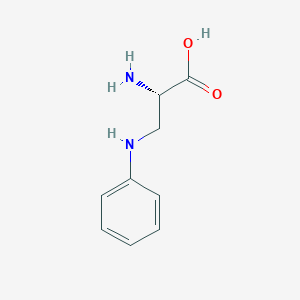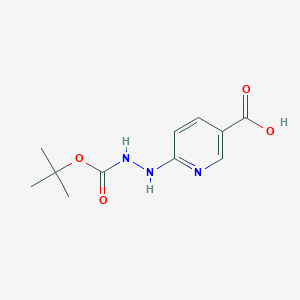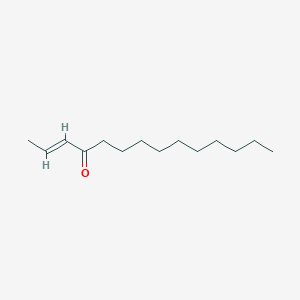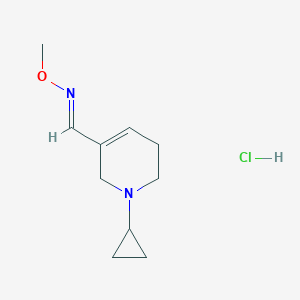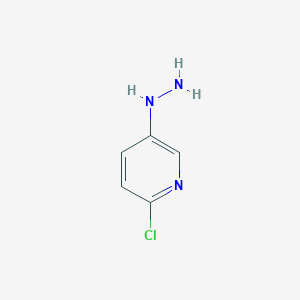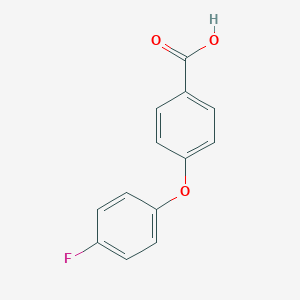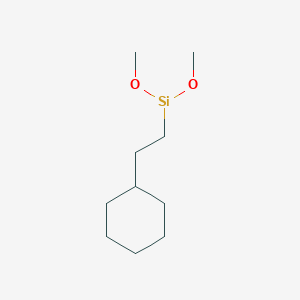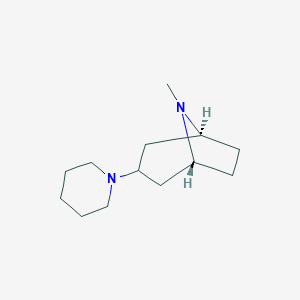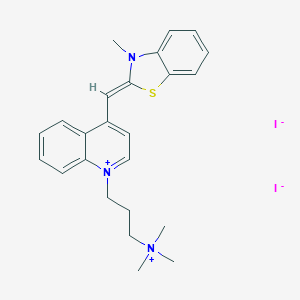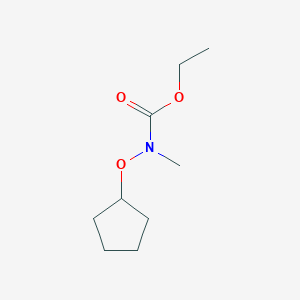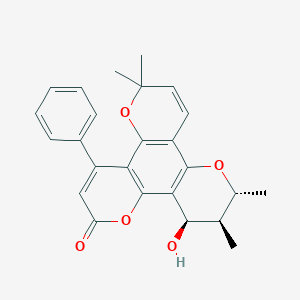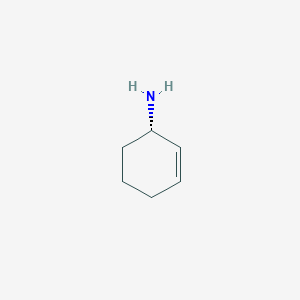
(1S)-cyclohex-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-Cyclohex-2-en-1-amine is an organic compound characterized by a cyclohexene ring with an amine group attached to the first carbon atom This compound is notable for its chiral center, which gives it specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-Cyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of cyclohex-2-en-1-one using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the amination of cyclohex-2-en-1-ol using reagents like ammonia or amines under catalytic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclohex-2-en-1-imine or further to cyclohex-2-en-1-one.
Reduction: The compound can be reduced to cyclohexylamine using hydrogenation techniques.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Cyclohex-2-en-1-imine, cyclohex-2-en-1-one.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
(1S)-Cyclohex-2-en-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: Used in the production of polymers and materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (1S)-cyclohex-2-en-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and engage in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The pathways involved often include the formation of imine intermediates and subsequent transformations.
Comparison with Similar Compounds
Cyclohexylamine: Lacks the double bond present in (1S)-cyclohex-2-en-1-amine.
Cyclohex-2-en-1-ol: Contains a hydroxyl group instead of an amine group.
Cyclohex-2-en-1-one: Contains a carbonyl group instead of an amine group.
Uniqueness: this compound is unique due to its chiral center and the presence of both a double bond and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(1S)-cyclohex-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMGUSQXQEHGA-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C[C@H](C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
